molecular formula C12H16N4 B11890826 7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11890826
M. Wt: 216.28 g/mol
InChI Key: MMFXVPSAXMICJK-UHFFFAOYSA-N
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Description

7-Methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery . This compound belongs to the pyrrolo[2,3-d]pyrimidine class, which is recognized as a "7-deazapurine" due to its structural resemblance to purine bases, allowing it to interact with a variety of enzymatic targets . The core structure is noted for its synthetic versatility and broad-spectrum bioactivity, making it a privileged template for developing novel therapeutic agents . The primary research value of this compound lies in its potential as a kinase inhibitor. Pyrrolo[2,3-d]pyrimidine derivatives are well-established as potent, ATP-competitive inhibitors for a range of kinases critically involved in cancer cell signaling and proliferation . For instance, closely related analogues have been developed as potent inhibitors of p21-activated kinase 4 (PAK4), which is overexpressed in numerous cancers such as breast, pancreatic, and gastric cancers . The inhibitory mechanism involves strong interactions with the kinase's hinge region (e.g., forming hydrogen bonds with Leu398), the β-sheets, and charged residues around the substituents . Similarly, this scaffold has been successfully employed in the design of Focal Adhesion Kinase (FAK) inhibitors, which can suppress tumor growth and metastasis . Other research highlights derivatives of this core structure as effective Akt (Protein Kinase B) inhibitors, a key node in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer . The 4-(piperidin-1-yl) substitution at the 4-position is a common pharmacophore that enhances binding affinity and selectivity towards these kinase targets. Researchers utilize this compound as a key intermediate for further structural elaboration and exploration of structure-activity relationships (SAR). The 7-methyl group and the 4-piperidinyl moiety serve as handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

7-methyl-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H16N4/c1-15-8-5-10-11(15)13-9-14-12(10)16-6-3-2-4-7-16/h5,8-9H,2-4,6-7H2,1H3

InChI Key

MMFXVPSAXMICJK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a piperidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and stirring to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolo[2,3-d]pyrimidine core and piperidine moiety participate in nucleophilic substitutions. For example:

  • Piperidine Functionalization : The piperidine nitrogen can act as a nucleophile. In related compounds, alkylation or acylation reactions introduce lipophilic groups to enhance pharmacokinetic properties .

  • Chlorine Displacement : Precursors like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergo nucleophilic aromatic substitution with piperidine to form the title compound .

Reaction TypeReagents/ConditionsOutcomeSource
Nucleophilic SubstitutionPiperidine, ethanol, refluxPiperidinyl group incorporation

Electrophilic Aromatic Substitution

The electron-rich pyrrolopyrimidine ring facilitates electrophilic reactions:

  • Halogenation : Bromination or iodination at reactive positions (e.g., C-5 or C-6) is plausible, though direct evidence is limited.

  • Nitration/Sulfonation : Theoretical studies suggest feasibility, but practical data are scarce .

Ring-Opening and Rearrangements

Under extreme conditions (e.g., strong acids/bases), the fused ring system may undergo degradation:

  • Acid Hydrolysis : The pyrrole ring could protonate and open, forming linear intermediates .

  • Oxidative Stress : Metabolic pathways may oxidize the methyl group or heterocyclic nitrogens, forming hydroxylated or N-oxide derivatives .

Metabolic Reactions

In vivo studies of analogs reveal key metabolic pathways:

  • Oxidation : Hepatic cytochrome P450 enzymes oxidize the methyl group to a hydroxymethyl derivative.

  • Amide Formation : Carboxamide derivatives are generated via conjugation with endogenous carboxylic acids, improving oral bioavailability .

Metabolic PathwayEnzyme SystemMetaboliteBioactivity Impact
Methyl OxidationCYP3A47-Hydroxymethyl derivativeReduced clearance
Amide ConjugationAcyltransferasesPiperidine-4-carboxamideEnhanced solubility

Cross-Coupling Reactions

The compound’s aryl halide analogs (e.g., brominated derivatives) participate in Suzuki or Buchwald-Hartwig couplings:

  • Palladium-Catalyzed Coupling : Bromine at C-5 reacts with boronic acids to form biaryl structures .

  • C-N Bond Formation : Amination reactions introduce secondary amines at reactive positions .

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media.

Key Research Findings

  • Selectivity in Kinase Inhibition : Modifications to the piperidine group (e.g., carboxamidation) enhance selectivity for PKB over PKA by 150-fold .

  • Synthetic Optimization : Multi-step routes achieve yields >70% using ethanol reflux and hydrazine hydrate .

  • Metabolic Clearance : Unmodified 4-benzylpiperidine analogs exhibit rapid hepatic clearance (t₁/₂ < 2 hrs), necessitating structural tweaks for drug development .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine exhibit promising anticancer properties. For instance, compounds derived from this structure have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. A study highlighted the compound's ability to inhibit protein kinase B (PKB), which plays a crucial role in cancer progression and resistance to therapy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its structural features allow it to interact with neurotransmitter systems, potentially providing therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The modulation of neurotransmitter release and protection against oxidative stress are key mechanisms through which it exerts its effects.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological profile. Various modifications to the piperidine ring and the pyrrolopyrimidine core have been explored to enhance potency and selectivity against target enzymes or receptors.

ModificationEffect on ActivityReference
Substitution at position 4 of the piperidine ringIncreased binding affinity to PKB
Alteration of methyl groups on the pyrrolopyrimidine coreEnhanced neuroprotective properties

In Vivo Studies

In vivo studies have demonstrated that compounds based on this compound can significantly reduce tumor growth in animal models. For example, a specific derivative was tested in xenograft models of breast cancer, showing a notable decrease in tumor size compared to control groups .

Mechanism of Action

The mechanism of action of 7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications at Position 4

Piperidin-1-yl vs. Other Nitrogen-Containing Substituents
  • For example, 5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS N/A) shares this substituent but includes a sulfonyl group, enhancing its electrophilic character .
  • 4-Pyrrolidin-1-yl Derivatives : Smaller five-membered pyrrolidine rings, as in 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 157013-32-6), reduce steric bulk but may decrease binding affinity to targets requiring larger substituents .
  • 4-Amino Derivatives: Compounds like 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1234616-34-2) lack the piperidine ring, favoring hydrogen-bonding interactions. This substitution is critical in antiviral agents targeting flaviviruses (e.g., Zika virus), where electron-withdrawing groups enhance activity .
4-Aryl/Electron-Withdrawing Groups
  • Phenylamino Derivatives: 4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidines (e.g., compounds from ) inhibit EGF-R tyrosine kinase (IC₅₀ < 10 nM) by mimicking ATP’s adenine binding. The phenyl group allows π-π stacking, whereas the piperidin-1-yl group in the target compound may alter binding kinetics .
  • Electron-Withdrawing Substituents : In 4,7-disubstituted analogs (e.g., para-nitrobenzyl derivatives), electron-withdrawing groups at position 4 improve antiviral potency against ZIKV (EC₉₀ = 12.4 µM) by modulating electron density in the core scaffold .

Modifications at Position 7

Methyl vs. Bulky Substituents
  • 7-Methyl Derivatives : The methyl group in the target compound improves pharmacokinetic stability compared to unsubstituted analogs. For instance, 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1234616-34-2) shows reduced cytotoxicity in antiviral assays .

Core Scaffold Replacements

  • 9H-Purine and 1H-Pyrazolo[3,4-d]pyrimidine: These scaffolds (e.g., compound 30 in ) maintain antiviral activity against ZIKV (EC₉₀ = 12.4 µM) with lower cytotoxicity (CC₅₀ = 49.3 µM) compared to pyrrolo[2,3-d]pyrimidines. The purine core mimics endogenous nucleosides, improving target engagement .
  • Fused Heterocycles : LY231514, a pyrrolo[2,3-d]pyrimidine antifolate, inhibits thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Ki = 1.3–109 nM), demonstrating the scaffold’s versatility in targeting multiple enzymes .

Key Research Findings

  • Antiviral Applications: 4,7-Disubstituted pyrrolo[2,3-d]pyrimidines with electron-withdrawing groups (e.g., nitro, cyano) exhibit potent activity against ZIKV and DENV, though therapeutic indices remain low (CC₅₀/EC₅₀ ~4) .
  • Kinase Inhibition: Piperidin-1-yl and phenylamino substituents at position 4 enable ATP-competitive inhibition of kinases like EGF-R, with selectivity over non-receptor kinases (e.g., c-Src) .
  • Metabolic Stability: The 7-methyl group in the target compound reduces oxidative metabolism, a limitation observed in 2'-C-methyladenosine analogs .

Biological Activity

7-Methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS Number: 802014-77-3) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₂H₁₆N₄
  • Molecular Weight : 216.28 g/mol
  • Purity : ≥ 98% .

Biological Activity Overview

Research has shown that derivatives of pyrrolo[2,3-d]pyrimidine exhibit diverse biological activities, including inhibition of key signaling pathways involved in cancer progression. The specific compound in focus has been evaluated for its effects on various cancer cell lines and its potential as an Akt inhibitor.

The compound's mechanism primarily involves the inhibition of the Akt signaling pathway, which is crucial for cell survival and proliferation. In a study involving similar pyrrolo[2,3-d]pyrimidine derivatives, compounds demonstrated significant inhibitory potency against Akt1 with IC₅₀ values as low as 18.0 nM . This suggests that this compound may exhibit comparable or enhanced efficacy.

Anticancer Activity

A series of studies have evaluated the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives:

  • Cell Line Studies :
    • LNCaP and PC-3 Cells : Compounds similar to this compound exhibited potent antiproliferative effects against prostate cancer cell lines LNCaP and PC-3 .
    • HeLa, MDA-MB-231, and MCF-7 Cells : Variants showed varied cytotoxicity profiles across different cancer cell lines, indicating selective activity that could be harnessed for targeted therapies .
  • In Vivo Efficacy :
    • Further investigations into animal models are required to assess the oral efficacy and overall therapeutic potential of this compound in vivo.

Data Table: Biological Activity Summary

CompoundCell LineIC₅₀ (nM)Activity Description
This compoundLNCaPTBDAntiproliferative effects observed
Similar Derivative (5q)PC-318.0Significant Akt1 inhibition
Similar Derivative (5t)LNCaP21.3Anticancer activity noted

Q & A

Q. What synthetic strategies are optimal for preparing 7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine?

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step protocols. A general approach includes:

  • Ring formation : Cyclization of substituted pyrimidine precursors with pyrrole intermediates under acidic or thermal conditions .
  • Substitution reactions : Chlorination at the 4-position (e.g., using POCl₃) followed by nucleophilic displacement with piperidine to introduce the piperidin-1-yl group .
  • Methylation : Alkylation at the 7-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) .
    Key validation: Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity analysis : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) and a C18 column; aim for ≥95% purity .
  • Structural confirmation :
    • NMR : ¹H NMR to confirm methyl (δ ~3.5–4.0 ppm) and piperidine protons (δ ~1.5–2.5 ppm); ¹³C NMR to verify pyrrolo-pyrimidine backbone carbons .
    • Mass spectrometry : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H]⁺) .
    • X-ray crystallography (if crystalline): Resolve bond angles and confirm substitution patterns .

Q. What preliminary biological assays are recommended to assess its kinase inhibition potential?

  • Kinase profiling : Screen against a panel of kinases (e.g., EGFR, CDK2, VEGFR2) using biochemical assays (e.g., ADP-Glo™) at 1–10 µM concentrations .
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., HCT116, MCF7) via MTT assays, with IC₅₀ calculations .
  • Control compounds : Compare with known kinase inhibitors (e.g., staurosporine) to benchmark activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinase selectivity data?

  • Mechanistic studies : Perform kinetic assays (e.g., Kd/Ki determinations) to differentiate competitive vs. allosteric inhibition .
  • Structural analysis : Use molecular docking (e.g., AutoDock Vina) or co-crystallization with target kinases to identify binding motifs .
  • Mutagenesis : Validate key residue interactions (e.g., ATP-binding site mutations) in kinase isoforms to explain selectivity discrepancies .

Q. What methodologies support structure-activity relationship (SAR) studies for this scaffold?

  • Substituent variation : Synthesize analogs with modifications at the 4-position (e.g., piperazine, morpholine) and 7-position (e.g., ethyl, benzyl) .
  • Biological testing : Rank analogs by IC₅₀ values in kinase/cell-based assays and correlate with computational parameters (e.g., LogP, polar surface area) .
  • QSAR modeling : Develop predictive models using descriptors like molecular weight, hydrogen-bond acceptors, and topological polar surface area (TPSA) .

Q. How can computational tools optimize target engagement and pharmacokinetics?

  • Binding affinity prediction : Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of kinase-ligand complexes .
  • ADME profiling : Predict solubility (e.g., SwissADME), metabolic stability (CYP450 inhibition assays), and blood-brain barrier permeability (PAMPA) .
  • Fragment-based design : Leverage fragment libraries (e.g., Pistachio/BKMS) to enhance potency while minimizing off-target effects .

Q. What experimental approaches address low solubility or stability in biological assays?

  • Formulation optimization : Use co-solvents (e.g., DMSO/PEG 400) or cyclodextrin complexes to improve aqueous solubility .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl, phosphate) at the 4-position to enhance bioavailability .
  • Stability testing : Conduct forced degradation studies (e.g., pH, thermal stress) and monitor via LC-MS to identify degradation pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Cell line heterogeneity : Account for genetic variations (e.g., p53 status, kinase expression levels) using RNA-seq or proteomics .
  • Microenvironment factors : Test under hypoxic vs. normoxic conditions to mimic in vivo tumor environments .
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-kinase targets contributing to cytotoxicity .

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